molecular formula C23H26FN3O4S B11142132 1-[(4-fluorophenyl)sulfonyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-piperidinecarboxamide

1-[(4-fluorophenyl)sulfonyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-piperidinecarboxamide

Cat. No.: B11142132
M. Wt: 459.5 g/mol
InChI Key: RYRITYNBVAPQEK-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)sulfonyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-piperidinecarboxamide is a complex organic compound that features a combination of fluorophenyl, sulfonyl, indole, and piperidine moieties

Preparation Methods

The synthesis of 1-[(4-fluorophenyl)sulfonyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-piperidinecarboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzenesulfonyl chloride, 5-methoxyindole, and 4-piperidinecarboxylic acid.

    Synthetic Route:

    Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature and pH conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(4-fluorophenyl)sulfonyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-piperidinecarboxamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, methanol). Reaction conditions vary depending on the desired transformation but generally involve controlled temperature and pH.

Scientific Research Applications

1-[(4-fluorophenyl)sulfonyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-piperidinecarboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[(4-fluorophenyl)sulfonyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-piperidinecarboxamide can be compared with other similar compounds:

Properties

Molecular Formula

C23H26FN3O4S

Molecular Weight

459.5 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-[2-(5-methoxyindol-1-yl)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H26FN3O4S/c1-31-20-4-7-22-18(16-20)8-12-26(22)15-11-25-23(28)17-9-13-27(14-10-17)32(29,30)21-5-2-19(24)3-6-21/h2-8,12,16-17H,9-11,13-15H2,1H3,(H,25,28)

InChI Key

RYRITYNBVAPQEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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